1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, an amino group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino or thio derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the bromine atom and has different reactivity and applications.
Uniqueness: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chlorine or hydrogen analogs. The trifluoromethylthio group also imparts distinct electronic and steric properties, enhancing its utility in various chemical and biological applications.
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
NJHICRVJTGVRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCBr |
Origin of Product |
United States |
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